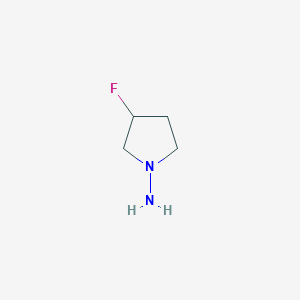
3-Fluoropyrrolidin-1-amine
描述
3-Fluoropyrrolidin-1-amine is a useful research compound. Its molecular formula is C4H9FN2 and its molecular weight is 104.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 3-Fluoropyrrolidin-1-amine is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a common target for drugs used to treat type 2 diabetes .
Mode of Action
This inhibition could lead to changes in glucose metabolism, potentially providing therapeutic benefits for conditions like type 2 diabetes .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to glucose metabolism . By inhibiting Dipeptidyl peptidase 4, this compound could potentially increase the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release .
Pharmacokinetics
These properties would significantly impact the bioavailability of this compound and thus its therapeutic potential .
Result of Action
Given its target, it is likely that it affects glucose metabolism at the cellular level . This could potentially lead to improved glycemic control in individuals with type 2 diabetes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle choices .
生化分析
Biochemical Properties
3-Fluoropyrrolidin-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and immune regulation . The compound acts as an inhibitor of DPP-4, thereby modulating the enzyme’s activity and affecting downstream biochemical pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-4 by this compound can lead to altered glucose metabolism and immune responses . Additionally, the compound’s interaction with cell surface receptors and transporters can impact cellular uptake and distribution, further influencing cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the cleavage of specific peptides, leading to altered signaling pathways and metabolic processes. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of DPP-4 and associated metabolic changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and amide hydrolysis, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with these transporters influences its localization and accumulation in different cellular compartments. This distribution pattern can impact the compound’s overall activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can further influence its subcellular targeting and activity.
属性
IUPAC Name |
3-fluoropyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2/c5-4-1-2-7(6)3-4/h4H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCVASIMCJSYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


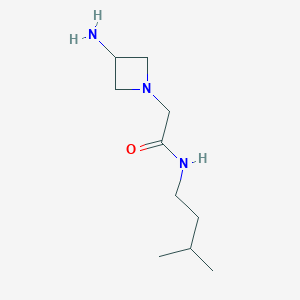

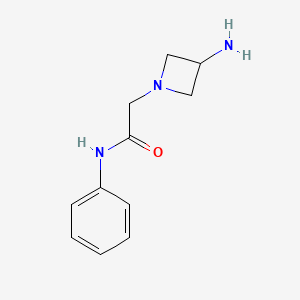
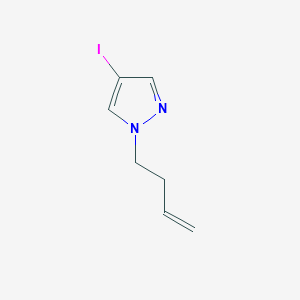
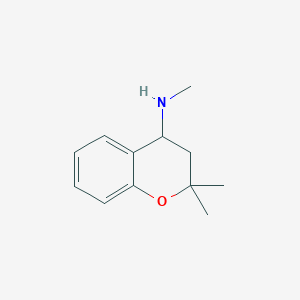
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)
![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)





![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1490586.png)

